molecular formula C8H12N2 B181695 3,6-Dimethylbenzene-1,2-diamine CAS No. 35975-12-3

3,6-Dimethylbenzene-1,2-diamine

Cat. No. B181695
CAS RN: 35975-12-3
M. Wt: 136.19 g/mol
InChI Key: RZBWGEXTRWUGBV-UHFFFAOYSA-N
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Description

3,6-Dimethylbenzene-1,2-diamine, also known as 3,6-Dimethyl-1,2-benzendiamine, is a chemical compound with the molecular formula C8H12N2 and a molecular weight of 136.19 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 3,6-Dimethylbenzene-1,2-diamine involves the reaction of p-xylenediamine with di-t-butyldicarbonate in the presence of triethylamine . The reaction is carried out in tetrahydrofuran and dichloromethane, and the product is purified by silica gel chromatography .


Molecular Structure Analysis

3,6-Dimethylbenzene-1,2-diamine can form a stable complex with metal ions due to its ability to act as a chelating agent. This is accomplished through the formation of a six-membered chelate ring, which is formed by the nitrogen atom of the 3,6-Dimethylbenzene-1,2-diamine molecule and the metal ion.


Chemical Reactions Analysis

3,6-Dimethylbenzene-1,2-diamine is a reactive compound that can undergo various chemical reactions. For instance, it can undergo nucleophilic substitution and electrophilic addition reactions.


Physical And Chemical Properties Analysis

3,6-Dimethylbenzene-1,2-diamine is a powder with a melting point of 73-75°C . It has a density of 1.1±0.1 g/cm3 and a boiling point of 269.7±35.0 °C at 760 mmHg .

Scientific Research Applications

  • Oxidation and Ignition Kinetics : Research by Gaïl et al. (2008) focused on the oxidation of dimethylbenzenes, including 1,2-dimethylbenzene, in a jet-stirred reactor. They found that 1,2-dimethylbenzene exhibits higher reactivity compared to its isomers, which is significant for understanding the kinetics of oxidation and ignition in combustion science (Gaïl et al., 2008).

  • Suzuki Cross-Couplings : Saito and Fu (2007) discovered that a commercially available 1,2-diamine can act as an effective ligand for metal-catalyzed cross-couplings of unactivated alkyl electrophiles at room temperature. This finding is significant in organic chemistry, particularly for Suzuki reactions involving secondary alkyl halides (Saito & Fu, 2007).

  • Synthesis of Benzimidazole Derivatives : Besset and Morin (2009) demonstrated that hydrogenation of dinitro derivatives of dimethoxybenzene could yield dimethoxybenzene-1,2-diamine. This compound is a building block for synthesizing benzimidazole derivatives, important in pharmaceutical chemistry (Besset & Morin, 2009).

  • Structural Characterization in Zinc Complexes : Zick and Geiger (2016) reported on the structural characterization of zinc complexes containing benzene-1,2-diamine ligands. They found different geometries in the zinc coordination sphere, which has implications for inorganic and coordination chemistry (Zick & Geiger, 2016).

  • Reactivity in Palladium-Isocyanide Complexes : Kinzhalov et al. (2017) studied the reactivity of benzene-1,2-diamines with palladium-isocyanide complexes. They observed significant reactivity differences between isomers, providing insights into the mechanism of these reactions in organometallic chemistry (Kinzhalov et al., 2017).

Safety And Hazards

3,6-Dimethylbenzene-1,2-diamine is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

3,6-dimethylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-5-3-4-6(2)8(10)7(5)9/h3-4H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZBWGEXTRWUGBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50396288
Record name 3,6-dimethylbenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dimethylbenzene-1,2-diamine

CAS RN

35975-12-3
Record name 3,6-dimethylbenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-dimethylbenzene-1,2-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Fukuzumi, W Nakanishi, T Ishikawa… - Helvetica Chimica …, 2014 - Wiley Online Library
We report the synthesis and potential chirality of ortho‐phenylenebisguanidines (BGs) with substituents at C(3) and C(6). Guanidinylation of 3,6‐disubstituted benzene‐1,2‐diamines …
Number of citations: 2 onlinelibrary.wiley.com
L Xu, ZH Huang, CA Sandoval, LQ Gu… - … Process Research & …, 2014 - ACS Publications
A novel efficient asymmetric hydrogenation (AH) process was developed for the preparation of (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol (3), using a catalyst Ru/(4R,5R)-(+)-4,5-bis(…
Number of citations: 15 pubs.acs.org
AR Katritzky, A Jóźwiak, F Saczewski… - Journal of Physical …, 1990 - Wiley Online Library
The N‐1 to N‐2 substituent isomerization in a series of 4‐methyl and 4,7‐dimethyl‐N‐(α‐morpholinoalkyl)benzotriazoles and in 1,5‐bis(morpholinomethyl)benzo [1,2‐d:4,5‐d′] …
Number of citations: 8 onlinelibrary.wiley.com

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